molecular formula C14H14N2 B14224094 2-(Dec-3-ene-1,5-diyn-1-yl)pyrazine CAS No. 823227-89-0

2-(Dec-3-ene-1,5-diyn-1-yl)pyrazine

Cat. No.: B14224094
CAS No.: 823227-89-0
M. Wt: 210.27 g/mol
InChI Key: HVUZTXZHOMCVHD-UHFFFAOYSA-N
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Description

2-(Dec-3-ene-1,5-diyn-1-yl)pyrazine is a synthetic pyrazine derivative offered as a high-purity chemical tool for research and development. The pyrazine ring is a privileged scaffold in medicinal chemistry and drug discovery, known for its diverse pharmacological activities . Pyrazine-based compounds are extensively investigated as small molecule kinase inhibitors for the treatment of cancers and immunological disorders . Furthermore, pyrazine derivatives have demonstrated significant potential in neurodegenerative disease research, with compounds such as pyrazine-2-carboxamide showing activity as potent and selective Monoamine Oxidase B (MAO-B) inhibitors for Parkinson's disease studies . The structure of this compound, which features a pyrazine head group conjugated to a dec-3-ene-1,5-diynyl tail, presents a versatile building block. The unsaturated diyne moiety is a valuable functional handle for further synthetic elaboration via metal-catalyzed cross-coupling or cycloaddition reactions, enabling the construction of more complex molecular architectures for biological screening . This compound is intended for research applications only, including as a reference standard, a synthetic intermediate in organic synthesis, and a core scaffold for the development of new bioactive molecules in pharmaceutical and agrochemical research. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

CAS No.

823227-89-0

Molecular Formula

C14H14N2

Molecular Weight

210.27 g/mol

IUPAC Name

2-dec-3-en-1,5-diynylpyrazine

InChI

InChI=1S/C14H14N2/c1-2-3-4-5-6-7-8-9-10-14-13-15-11-12-16-14/h7-8,11-13H,2-4H2,1H3

InChI Key

HVUZTXZHOMCVHD-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC=CC#CC1=NC=CN=C1

Origin of Product

United States

Preparation Methods

Key Synthetic Strategies

Halogenated Pyrazine Intermediates and Cross-Coupling Reactions

A foundational approach involves functionalizing pyrazine at the 2-position via halogenation, followed by cross-coupling to introduce the ene-diyne substituent.

Synthesis of 2-Chloropyrazine

Chlorination of pyrazine derivatives using phosphoryl chloride (POCl₃) is well-documented. For example, 2-chloropyrazine is obtained by refluxing pyrazine-2-carboxylic acid with POCl₃, achieving yields >80%. This intermediate serves as a critical electrophile for subsequent coupling.

Sonogashira Coupling with Terminal Alkynes

Mechanistic Insights and Side Reactions

Competing Pathways in Sonogashira Coupling

  • Homocoupling of Alkynes : Excess terminal alkyne leads to Glaser-Hay byproducts (e.g., 1,3-diynes).
  • Oxidative Addition Limitations : Bulky substituents on pyrazine slow Pd insertion into the C–Cl bond, requiring elevated temperatures.

Stability of Ene-Diyne Substituents

  • Polymerization Risk : Conjugated ene-diynes are prone to [2+2] cycloaddition under UV light, necessitating dark reaction conditions.
  • Oxidative Degradation : Triple bonds oxidize to ketones in the presence of O₂, requiring inert atmospheres (N₂/Ar).

Comparative Analysis of Methods

Method Advantages Limitations Yield Range (%)
Sonogashira Coupling High functional group tolerance Requires pre-functionalized alkyne 50–65
Nucleophilic Substitution Direct C–C bond formation Sensitive to moisture/air 30–45
Dehydrogenative Coupling Atom-economic, one-pot synthesis Limited substrate availability 40–60

Chemical Reactions Analysis

Types of Reactions

2-(Dec-3-ene-1,5-diyn-1-yl)pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazine ring are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvent conditions (polar aprotic solvents).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine diones, while reduction may produce pyrazine dihydrides. Substitution reactions can result in a variety of substituted pyrazine derivatives.

Scientific Research Applications

2-(Dec-3-ene-1,5-diyn-1-yl)pyrazine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(Dec-3-ene-1,5-diyn-1-yl)pyrazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Pyrazine Derivatives

Structural Comparison
Compound Name Substituent(s) on Pyrazine Ring Key Structural Features
2-(Dec-3-ene-1,5-diyn-1-yl)pyrazine Dec-3-ene-1,5-diynyl group Conjugated diyne-alkene chain; high π-electron density
Tetramethylpyrazine () Four methyl groups (2,3,5,6-positions) Symmetric substitution; enhances thermal stability
2-(n-Propyl)pyrazine () Linear n-propyl group Simple alkyl chain; moderate hydrophobicity
2-Chloro-3-methyl-5-isopropylpyrazine () Chloro, methyl, and isopropyl groups Steric hindrance; halogen-induced polarity
2-Acetyl-3,5(6)-dimethylpyrazine () Acetyl and methyl groups Ketone functionality; potential Maillard reactivity

Key Observations :

  • The diyne-alkene substituent in this compound provides extended conjugation, likely increasing UV absorption and photochemical reactivity compared to alkyl-substituted pyrazines .

Key Observations :

  • Unlike Maillard-derived pyrazines (common in foods and beverages), this compound likely requires organometallic catalysis due to its complex substituent .

Key Observations :

  • Bulky substituents in this compound may reduce its aroma contribution compared to smaller pyrazines like 2-ethyl-5-methylpyrazine, which are critical in roasted foods .
  • Conjugated diynes could enable applications in optoelectronics, similar to pyrazine-based metal complexes used in medicinal chemistry .
Physicochemical Properties
Property This compound 2,5-Dimethyl-3-propylpyrazine () 2-Chloro-3-methylpyrazine ()
Molecular Weight ~244 g/mol (estimated) 166.26 g/mol 170.64 g/mol
Boiling Point High (decomposes before boiling) 1525°C (NIST) Not reported
Solubility Low in water; soluble in organic solvents Low in water; soluble in ethanol Low in water; soluble in DCM
Stability Air-sensitive (conjugated diynes) Thermally stable Light-sensitive due to C-Cl bond

Key Observations :

  • The diyne-alkene group likely reduces stability under oxidative conditions compared to alkyl-substituted pyrazines .
  • Higher molecular weight and rigidity may limit bioavailability compared to smaller analogs like 2,5-dimethylpyrazine .

Tables

Table 2. Stability Comparison of Pyrazine Derivatives

Compound Stability Under Oxidative Conditions Key Risk Factor
This compound Low (diynes prone to polymerization) Air sensitivity
2-Chloro-3-methylpyrazine Moderate Photodegradation
2,5-Dimethylpyrazine High Thermal decomposition

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